molecular formula C19H16N4O B12937856 9-Benzyl-6-(3-methoxyphenyl)-9H-purine CAS No. 83135-04-0

9-Benzyl-6-(3-methoxyphenyl)-9H-purine

Cat. No.: B12937856
CAS No.: 83135-04-0
M. Wt: 316.4 g/mol
InChI Key: YTGSFSDFFSTUOY-UHFFFAOYSA-N
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Description

9-Benzyl-6-(3-methoxyphenyl)-9H-purine is a synthetic purine derivative designed for research applications. Purines represent a privileged scaffold in medicinal chemistry, serving as core structures in fundamental biomolecules and offering a high potential for yielding bioactive compounds . This compound features a benzyl group at the N9 position and a 3-methoxyphenyl substituent at the C6 position. Such trisubstituted purines are of significant interest in drug discovery, particularly for generating structural diversity in combinatorial libraries . Researchers can utilize this compound as a key intermediate in the exploration of purine chemistry. It is suitable for further functionalization via metal-catalyzed cross-coupling reactions or direct C-H functionalization, methodologies that are actively developed to modify these biologically relevant cores . Purine analogues are frequently investigated for their potential as kinase inhibitors , agonists or antagonists of adenosine receptors, and as substrates or inhibitors of enzymes in purine metabolism . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83135-04-0

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

9-benzyl-6-(3-methoxyphenyl)purine

InChI

InChI=1S/C19H16N4O/c1-24-16-9-5-8-15(10-16)17-18-19(21-12-20-17)23(13-22-18)11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3

InChI Key

YTGSFSDFFSTUOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 9 Benzyl 6 3 Methoxyphenyl 9h Purine and Structural Analogues

Established Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C bonds. libretexts.orgnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a straightforward method for constructing bonds between sp2-hybridized carbon atoms, which is a common structural motif in pharmaceuticals and biologically active molecules. libretexts.orgnobelprize.org The success of these methods is attributed to their mild reaction conditions and high tolerance for a variety of functional groups. nobelprize.org

Suzuki–Miyaura Cross-Coupling for 6-Substituted Purines

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. researchgate.netlibretexts.org This palladium-catalyzed reaction is particularly valuable for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. scispace.com

The synthesis of 6-arylpurines, including 9-Benzyl-6-(3-methoxyphenyl)-9H-purine, is efficiently achieved through the Suzuki–Miyaura cross-coupling of 6-chloropurines with the corresponding arylboronic acids. researchgate.net In a typical procedure, 9-benzyl-6-chloro-9H-purine is reacted with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like Cs₂CO₃, in a suitable solvent like dioxane. researchgate.net This methodology has been successfully applied to synthesize a variety of 6-aryl and 6-alkenylpurines in good yields. researchgate.net The reaction demonstrates excellent regioselectivity, with the substitution occurring specifically at the 6-position of the purine (B94841) ring. scispace.com

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C6 position of the purine core, making it a preferred method for creating libraries of compounds for biological screening. scispace.com

Liebeskind–Srogl Cross-Coupling for Complex Purine Architectures

The Liebeskind–Srogl cross-coupling reaction is a mechanistically unique, palladium-catalyzed process that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov This reaction is particularly useful for the synthesis of complex molecules under neutral conditions and has been applied in the synthesis of various biologically active compounds and natural products. nih.govresearchgate.net The reaction typically utilizes a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate as a cofactor. researchgate.net

This methodology has proven valuable in scenarios where traditional cross-coupling methods may be less effective. researchgate.net The Liebeskind-Srogl reaction's mild and non-basic conditions, along with its high specificity for thioorganic compounds, make it a powerful tool for the synthesis of complex heterocyclic structures. nih.gov Its application has been instrumental in preparing a diverse range of derivatives with significant biological potential. nih.gov

General Palladium-Mediated C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions represent a broad and indispensable class of transformations in organic synthesis for the formation of carbon-carbon bonds. acs.org Beyond the Suzuki-Miyaura and Liebeskind-Srogl reactions, other notable methods include the Stille, Negishi, and Sonogashira couplings. libretexts.org These reactions have profoundly impacted the synthesis of complex organic molecules, including pharmaceuticals and natural products. nobelprize.org

The Stille reaction couples organohalides with organotin compounds, while the Negishi reaction utilizes organozinc reagents. libretexts.org The Sonogashira reaction is specifically employed for the formation of Csp-Csp2 or Csp-Csp bonds by coupling terminal alkynes with aryl or vinyl halides. libretexts.org Each of these methods offers distinct advantages in terms of substrate scope and reaction conditions, providing synthetic chemists with a versatile toolkit for constructing diverse molecular architectures. The choice of a specific palladium-catalyzed cross-coupling reaction often depends on the nature of the substrates and the desired functional group tolerance.

Regioselective Functionalization of the Purine Core

The functionalization of the purine core at specific positions is crucial for modulating the biological activity of purine derivatives. The C8 position, in particular, has been a target for modification due to the interesting properties of the resulting compounds.

C8-Functionalization Strategies

The selective arylation of the C8-position of purines has historically been a synthetic challenge. nih.gov However, the development of palladium-catalyzed direct C-H bond activation has provided a powerful tool for the direct arylation of the C8-H bond of purines and their nucleosides. mdpi.com This approach avoids the need for pre-functionalized purine substrates, such as halogenated or organometallic derivatives.

Nickel-Catalyzed C8-Arylation with Grignard Reagents

The direct arylation of the C8 position of purines can be achieved through nickel-catalyzed cross-coupling reactions. While specific examples detailing the C8-arylation of this compound are not prevalent, the general methodology is applicable to a wide range of purine substrates. This reaction typically involves the coupling of a purine, often activated at the C8 position with a leaving group, with an aryl Grignard reagent in the presence of a nickel catalyst. The choice of nickel catalyst and ligands is crucial for achieving high yields and selectivity. These coupling reactions are instrumental in forming C-C bonds at the C2, C6, and C8 positions of the purine core researchgate.net.

Copper-Catalyzed C8-H Sulfenylation

Copper-catalyzed C8-H sulfenylation represents a powerful tool for the direct introduction of a sulfur-containing moiety at the C8 position of the purine nucleus. This method avoids the need for pre-functionalization of the purine ring. The reaction generally proceeds by employing a disulfide reagent in the presence of a copper(II) salt, such as copper(II) acetate, often in a solvent like DMSO at elevated temperatures nih.gov. An auxiliary or directing group can be used to facilitate the ortho-sulfenylation of C-H bonds in aromatic systems, a strategy that can be adapted for the selective functionalization of purines nih.gov. This approach offers high generality and excellent selectivity for the targeted C-H bond nih.gov.

Direct C-H Cyanation at the C8 Position

Direct C-H cyanation offers an efficient route to 8-cyanopurine derivatives. This transformation can be accomplished without the use of transition metals. One developed method involves a sequential process of triflic anhydride activation of the purine, followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), and subsequent base-mediated elimination nih.govresearchgate.net. This reaction predominantly occurs on the electron-rich imidazole motif of the purine ring, leading to the formation of 8-cyanated products in moderate to excellent yields nih.govresearchgate.net. A notable feature of this methodology is its tolerance for a variety of functional groups nih.govresearchgate.net. For instance, N9-arylpurines have been shown to be highly suitable substrates for this transformation nih.gov. The resulting cyano group can be further manipulated to generate a range of other functional groups, including amides, imidates, and oxazolines nih.govresearchgate.net.

Table 1: Summary of C8-Position Functionalization Methodologies

Methodology Catalyst/Reagent Position Key Features
C8-Arylation Nickel Catalyst / Grignard Reagent C8 Forms C-C bonds; requires activated purine.
C8-H Sulfenylation Copper(II) Acetate / Disulfide Reagent C8 Direct C-H functionalization; high selectivity.
Direct C-H Cyanation Triflic Anhydride / TMSCN C8 Transition-metal-free; tolerates various functional groups.

N-Substitution Methodologies

The substitution at the nitrogen atoms of the purine ring, particularly at the N9 position, is a fundamental aspect of the synthesis of compounds like this compound.

N9-Alkylation and N-Arylation Techniques

The introduction of alkyl and aryl groups at the N9 position of the purine ring is a common synthetic step. N9-alkylation is frequently carried out by treating the purine with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF mdpi.com. Microwave irradiation has been shown to accelerate these reactions and improve yields, often leading to regioselective N9-alkylation ub.edu.

N-arylation of purines can be achieved using copper-catalyzed coupling reactions with arylboronic acids. These reactions often exhibit high selectivity for the N9 position researchgate.net. Various 6-substituted 9-benzyl purines have been synthesized, highlighting the versatility of these N-substitution approaches nih.govmdpi.com.

Regiochemical Considerations in N-Alkylation

A significant challenge in the N-alkylation of purines is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions, and occasionally at other nitrogens as well nih.govacs.org. The formation of a mixture of N7 and N9 isomers is a common outcome, with the N9 isomer typically being the thermodynamically more stable and desired product nih.govacs.org.

Several factors influence the regiochemical outcome of N-alkylation:

Steric Hindrance: Bulky substituents at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position mdpi.com. For instance, the presence of a heteroaryl group at C6 can shield the N7 nitrogen, leading to regiospecific N9 alkylation nih.govacs.orgresearchgate.net.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N7/N9 ratio ub.edu. Kinetically controlled conditions, such as lower temperatures, may favor the formation of the N7 isomer, while thermodynamically controlled conditions (higher temperatures) tend to yield the more stable N9 isomer nih.govacs.org.

Protecting Groups: The use of transient protecting groups can direct alkylation to a specific nitrogen atom.

Spectroscopic techniques, particularly 13C NMR, are crucial for distinguishing between N7 and N9 isomers. The chemical shift of the C5 carbon atom is a key diagnostic marker, with N9-alkylated derivatives showing a C5 chemical shift around 132 ppm, while N7 isomers exhibit a more shielded C5 signal at approximately 123 ppm nih.govacs.org.

Table 2: Factors Influencing Regioselectivity in Purine N-Alkylation

Factor Effect on N9-Selectivity Example
Steric Hindrance at C6 Increases A bulky 6-(heteroaryl) group shields the N7 position. nih.govacs.orgresearchgate.net
Reaction Temperature Higher temperatures favor N9 Thermodynamic control leads to the more stable N9 isomer. nih.govacs.org
Alkylating Agent More reactive halides can favor N9 Faster reactions can lead exclusively to N9-alkylpurines. ub.edu
Base and Solvent Varies Optimization is often required to maximize N9-selectivity. ub.edu

Annulation Reactions for Novel Purine Architectures

Annulation reactions provide a pathway to construct novel fused heterocyclic systems based on the purine scaffold. These reactions involve the formation of a new ring fused to the purine core. For example, [3+2]-annulation reactions are a common strategy for constructing five-membered rings chim.it. The reaction of 8-benzylaminotheophylline with ethyl malonyl chloride leads to the formation of a pyrimido[2,1-f]purine derivative, demonstrating the construction of a new six-membered ring fused to the purine imidazole ring prepchem.com. Similarly, 2H-azirines can act as annulation reagents in nickel-catalyzed reactions to build fused pyrrole rings onto aromatic systems, a strategy that could potentially be applied to purine derivatives beilstein-journals.org. These annulation strategies significantly expand the chemical space accessible from purine starting materials, enabling the creation of complex, polycyclic architectures.

Chemical Modifications of the Purine Nucleus for Diversification

The purine scaffold, a heterocyclic aromatic compound composed of fused pyrimidine and imidazole rings, is a cornerstone in medicinal chemistry due to its prevalence in biologically significant molecules. wikipedia.org The diversification of purine-based compounds, such as this compound, is often achieved through chemical modifications of the purine nucleus itself. The four nitrogen atoms within the purine ring can act as directing groups, facilitating selective functionalization at otherwise less reactive positions, a strategy that yields novel analogues that would be challenging to synthesize through other means. nih.govchemrxiv.org This approach, particularly through transition-metal-catalyzed C-H bond activation, has proven to be a powerful tool for creating libraries of structurally diverse purine derivatives.

N-Directed C-H Bond Activation and Functionalization

A prominent strategy for modifying 6-arylpurines involves the directed activation of C-H bonds on the C6-aryl substituent. The nitrogen atoms of the purine ring, particularly N1 and N7, are well-positioned to coordinate with a metal catalyst and direct it to a nearby C-H bond, initiating a cascade of reactions for functionalization. nih.gov Computational studies on 9-benzyl-6-phenyl-9H-purine have shown that the N1 and N3 atoms possess greater electron densities than N7 and N9, suggesting a stronger interaction with metal centers. nih.gov The interaction with the N1 atom is considered key for initiating the reaction cascade. nih.gov

Palladium-Catalyzed C-H Oxidation

One effective modification is the palladium-catalyzed oxidation of the C6-aryl group. This reaction, typically using a system of Palladium(II) acetate (Pd(OAc)₂) and a hypervalent iodine oxidant like Phenyliodine(III) diacetate (PhI(OAc)₂), introduces an acetoxy group onto the aromatic ring. nih.govresearchgate.net Despite the presence of four potential metal-coordinating nitrogen atoms in the purine core, this transformation proceeds effectively. nih.gov

Research on 9-benzyl-6-(2-naphthyl)-9H-purine, a structural analogue, demonstrated that a dimeric cyclopalladated species is formed where the N1 atom of the purine coordinates to the palladium center. nih.gov This palladated dimer was isolated, characterized, and confirmed to be a competent catalyst for the oxidation reaction, implicating it as a key intermediate in the catalytic cycle. nih.gov The reaction can be tuned to favor either mono- or diacetoxylated products. researchgate.net

Table 1: Palladium-Catalyzed Oxidation of 9-benzyl-6-(2-naphthyl)-9H-purine (1d)

EntryCatalyst (mol %)Time (h)ProductYield (%)Reference
1Pd(OAc)₂ (5)24Monoacetoxy product88 nih.gov
2Dimer 10 (2.5)24Monoacetoxy product93 nih.gov

Ruthenium-Catalyzed C-H Arylation

Another powerful modification is the direct arylation of the C6-aryl ring, achieved through ruthenium-catalyzed C-H bond activation. This method allows for the formation of C-C bonds, attaching new aryl groups to the purine scaffold. nih.gov Studies using 9-benzyl-6-phenyl-9H-purine as a model substrate have shown that this reaction can proceed with both aryl iodides and aryl bromides, leading to densely functionalized products. nih.gov The reaction typically gives monoarylation as the major product, though diarylated compounds are also observed in most cases. nih.gov The catalytic system often consists of a ruthenium precursor, such as [{RuCl₂(benzene)}₂], a phosphine ligand (e.g., PPh₃), and a base like potassium carbonate (K₂CO₃). nih.gov

Table 2: Ruthenium-Catalyzed Direct Arylation of 9-benzyl-6-phenyl-9H-purine (1) with Aryl Halides

Aryl HalideMonoaryl Product Yield (%)Diaryl Product Yield (%)Total Yield (%)Reference
Iodobenzene851499 nih.gov
4-Iodotoluene752196 nih.gov
4-Bromoacetophenone70575 nih.gov
4-Bromobenzonitrile78987 nih.gov
Reaction conditions: 9-benzyl-6-phenyl-9H-purine (0.2 M), aryl halide (2 equiv), [{RuCl₂(benzene)}₂] (5 mol%), PPh₃ (40 mol%), K₂CO₃ (3 equiv), 120 °C. nih.gov

N-Directed Aroylation

Beyond oxidation and arylation, N-directed aroylation represents another avenue for diversification. chemrxiv.orgresearchgate.net This process, which can be catalyzed by palladium, involves the introduction of an aroyl group to the C6-aryl substituent. Mechanistic studies, including kinetic isotope analysis and reactions with well-defined palladated 9-benzyl 6-arylpurine dimers, provide evidence for N-directed cyclometallation as a crucial step, with C-H bond cleavage likely being rate-limiting. chemrxiv.org

These methodologies, centered on the strategic use of the purine nitrogen atoms to direct C-H activation, provide a robust platform for the chemical modification and diversification of the this compound core structure and its analogues. This allows for systematic exploration of the chemical space around the purine scaffold to develop novel compounds.

Molecular Mechanisms of Action of 9 Benzyl 6 3 Methoxyphenyl 9h Purine and Analogues in Vitro Investigations

Enzyme Inhibition Studies

Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in cancer and other diseases. While many Hsp90 inhibitors target the N-terminal ATP-binding domain, there is growing interest in developing inhibitors that target the C-terminal domain to overcome some of the limitations of N-terminal inhibitors, such as the induction of the heat shock response.

While purine-based compounds are known to inhibit the N-terminal domain of Hsp90, specific data on the interaction of 9-Benzyl-6-(3-methoxyphenyl)-9H-purine with the C-terminal domain of Hsp90 is not extensively documented in publicly available research. However, the development of C-terminal Hsp90 inhibitors is an active area of research. These inhibitors are sought after as they may not induce the heat shock response, a pro-survival mechanism often triggered by N-terminal inhibitors. nih.govnih.gov The C-terminal domain is crucial for Hsp90 dimerization and interaction with co-chaperones, making it a viable target for therapeutic intervention. nih.govnih.gov

Studies on other chemical scaffolds have identified molecules that bind to the C-terminal domain and disrupt Hsp90 function. For instance, the natural product novobiocin (B609625) and its derivatives have been shown to interact with the C-terminal domain. nih.gov Furthermore, peptide inhibitors derived from the C-terminal helix of Hsp90 have demonstrated inhibitory activity. nih.gov While these are not purine-based, they establish the principle that the C-terminal domain is a druggable target. The exploration of purine-based scaffolds, such as this compound, as potential C-terminal inhibitors warrants further investigation to determine their binding affinity and mechanism of action at this site.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Purine (B94841) analogues have been extensively investigated as CDK inhibitors.

Research has shown that 6-substituted 2-arylaminopurine derivatives exhibit inhibitory activity against CDK2. A study exploring the structure-activity relationships of these compounds found that a 6-(3-methoxyphenyl)purine derivative (compound 71 in the study) displayed potent inhibition of CDK2. acs.org The IC50 value for this compound was reported to be in the nanomolar range, indicating strong inhibitory potential. The potency of this analogue suggests that the 3-methoxyphenyl (B12655295) substituent at the C-6 position of the purine ring is well-tolerated and contributes favorably to the binding affinity for CDK2. acs.org

Another study on 2,6,9-trisubstituted purines highlighted that modifications at these positions can significantly influence CDK inhibitory activity. nih.gov While not the exact compound, an N-6-p-methoxybenzylamino derivative was shown to bind to human CDK2. nih.gov These findings underscore the importance of the substituents at the C-6 and N-9 positions of the purine core for achieving potent and selective CDK2 inhibition.

The inhibitory activity of a closely related analogue is presented in the table below:

CompoundTargetIC50 (nM)
2-(4'-sulfamoylanilino)-6-(3-methoxyphenyl)purineCDK224

Table 1: Inhibitory activity of a 6-(3-methoxyphenyl)purine analogue against CDK2. Data extracted from a study on 6-substituted 2-arylaminopurines. acs.org

Inhibition of Viral Enzymes

The purine scaffold is a common feature in many antiviral nucleoside analogues that target viral polymerases and other essential viral enzymes. The structural similarity of purine derivatives to endogenous nucleosides allows them to interfere with viral replication.

These findings suggest that the 6,9-disubstituted purine scaffold is a promising template for the development of novel antiviral agents. Further investigation is needed to determine the specific antiviral profile of this compound.

Inhibition of Cellular Kinases Involved in Proliferation

In addition to CDKs, purine analogues have been shown to inhibit other cellular kinases that play a crucial role in cell proliferation and survival. The inhibition of these kinases can lead to antiproliferative effects in cancer cells.

Studies on 6,9-disubstituted purine analogues have demonstrated their cytotoxic activity against various cancer cell lines. acs.org For instance, a series of 6,9-disubstituted purines with a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position exhibited promising cytotoxic activities against liver, colon, and breast cancer cell lines. acs.org Although the specific 3-methoxyphenyl substitution was not reported in this study, the general findings support the potential of this class of compounds to inhibit cellular proliferation.

A study on 6,8,9-trisubstituted purine analogues also reported cytotoxic activity on liver cancer cells, with some compounds showing lower IC50 values than the clinical reference drugs 5-FU and Fludarabine. nih.gov This indicates that substitutions at multiple positions on the purine ring can lead to potent antiproliferative agents.

The antiproliferative activities of some 6,9-disubstituted purine analogues are presented in the table below:

CompoundCell LineIC50 (µM)
6-(4-(4-trifluoromethylphenyl)piperazin-1-yl)-9-(4-fluorobenzyl)-9H-purineHuh7 (Liver Cancer)0.08
6-(4-(4-chlorophenyl)piperazin-1-yl)-9-(4-fluorobenzyl)-9H-purineHuh7 (Liver Cancer)0.13
5-Fluorouracil (5-FU)Huh7 (Liver Cancer)3.8
FludarabineHuh7 (Liver Cancer)>50

Table 2: Antiproliferative activity of selected 6,9-disubstituted purine analogues in a liver cancer cell line. Data extracted from a study on new 6,9-disubstituted purine analogues. acs.org

Receptor Modulation

Adenosine (B11128) receptors, a class of G protein-coupled receptors, are crucial in various physiological processes. nih.gov Purine analogues have been extensively studied as modulators of these receptors. nih.gov Research on 6,9-disubstituted purines has revealed their potential as adenosine receptor antagonists. For instance, a series of 6-(alkylamino)-9-benzyl-9H-purines were synthesized and evaluated for their anticonvulsant activity, which is often linked to adenosine receptor modulation. nih.gov These studies indicate that the substitution pattern at the C6 and N9 positions of the purine ring is critical for receptor affinity and activity. While direct data on this compound is limited, the broader class of 9-benzylpurines has shown potent activity, suggesting that this compound and its analogues are likely to interact with adenosine receptors, potentially acting as antagonists. nih.gov The nature of the substituent at the C6 position significantly influences the potency and selectivity towards different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov

Induction of Programmed Cell Death Pathways

Several studies have demonstrated that 6,9-disubstituted purine analogues can induce apoptosis in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their cytotoxic effects. For example, a series of novel 6,8,9-trisubstituted purine analogues were synthesized and showed significant cytotoxic activity against human liver, colon, and breast cancer cells. nih.gov Similarly, other 6,9-disubstituted purines have exhibited promising cytotoxic activities against a panel of cancer cell lines. nih.gov The induction of apoptosis by these compounds is often associated with the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. nih.govnih.gov

Interactive Table: Cytotoxic Activity of Representative 6,9-Disubstituted Purine Analogues

CompoundCell LineIC50 (µM)Reference
6-(4-(4-trifluoromethylphenyl)piperazine)-9-(4-substituted benzyl)purine analogueHuh7 (Liver Cancer)0.08-0.13 nih.gov
6-(4-(3,4-dichlorophenyl)piperazine)-9-(4-substituted benzyl)purine analogueHuh7 (Liver Cancer)<0.1-0.13 nih.gov
6-(substituted phenyl piperazine)-8-(4-trifluoromethyl phenyl)-9-cyclopentyl purine analogue (Compound 19)Huh7 (Liver Cancer)2.9-9.3 nih.gov
2,6,9-trisubstituted purine derivative (Myoseverin)VariousModerate Cytostatic nih.gov

Antimycobacterial Activity and Mechanisms

A significant area of investigation for 9-benzyl-6-aryl-9H-purines has been their activity against Mycobacterium tuberculosis. Several studies have reported potent antimycobacterial effects for this class of compounds. The structure-activity relationship (SAR) studies reveal that the 9-benzyl group is a favorable substituent for antimycobacterial activity. psu.edu Furthermore, the nature of the aryl group at the C6 position and substitutions on the purine ring significantly modulate the activity. For instance, 9-benzylpurines with electron-donating substituents on the phenyl ring at the 9-position and a chlorine atom at the 2-position of the purine ring exhibit enhanced inhibitory activity. nih.gov One of the most potent compounds identified is 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, which displayed a high level of activity against M. tuberculosis with low toxicity to mammalian cells. nih.govresearchgate.net The mechanism of action is thought to involve the inhibition of essential mycobacterial enzymes, potentially within the purine biosynthesis pathway. nih.govspringernature.comresearchgate.net

Interactive Table: Antimycobacterial Activity of 9-Benzyl-6-Aryl-9H-Purine Analogues against M. tuberculosis H37Rv

CompoundMIC (µg/mL)Reference
9-Benzyl-2-chloro-6-(2-furyl)purine0.78 psu.edu
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine0.39 nih.gov
9-(Ethylcarboxymethyl)-6-(decylthio)-9H-purine1.56 nih.gov
9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine0.78 nih.gov

Antiviral Activity and Mechanisms

The antiviral potential of 6,9-disubstituted purines has also been explored. A study on a series of 6-anilino-9-benzyl-2-chloro-9H-purines demonstrated their activity against human rhinovirus (HRV), the primary cause of the common cold. nih.govsemanticscholar.org The SAR studies indicated that small, lipophilic substituents at the para position of the aniline (B41778) ring at C6 were beneficial for inhibitory activity against HRV serotype 1B. nih.gov The mechanism of action for these antirhinovirus compounds is likely the inhibition of viral replication, a common strategy for antiviral agents. mdpi.com While specific data for this compound is not available, the findings for structurally related compounds suggest that this chemical scaffold holds promise for the development of novel antiviral agents.

Tubulin Polymerization Inhibition

In vitro investigations into the molecular mechanisms of action of this compound and its analogues have identified tubulin polymerization inhibition as a key biological activity. Research has demonstrated that certain derivatives of the 9H-purine scaffold can interfere with the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Detailed Research Findings

A study focused on the discovery of 9H-purines as potential tubulin polymerization inhibitors synthesized and evaluated two series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines. nih.govsci-hub.st Within these series, compound 9d , an analogue of this compound, demonstrated notable activity. nih.govsci-hub.st

An in vitro tubulin polymerization assay was conducted to assess the inhibitory effects of selected compounds. sci-hub.st Colchicine, a well-known tubulin polymerization inhibitor, was used as a reference compound. The results indicated a correlation between the antiproliferative activities of these compounds and their ability to inhibit tubulin polymerization. sci-hub.st Specifically, compound 9d was found to be the most potent inhibitor of tubulin polymerization among the tested compounds, exhibiting 41% inhibition at a concentration of 10 µM. sci-hub.st

The inhibitory effect on tubulin polymerization is a crucial mechanism that can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov Many compounds that inhibit tubulin polymerization are known to arrest cells in the G2/M phase of the cell cycle. sci-hub.st Further investigation into the cellular mechanisms of compound 9d revealed that it induces a dose-dependent arrest of AGS (human gastric adenocarcinoma) cells in the G2/M phase. nih.govsci-hub.st At higher concentrations, the percentage of cells in the G2/M phase significantly increased from 9.18% in the control group to 64.39%. sci-hub.st This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, preventing the formation of the mitotic spindle necessary for cell division.

The molecular structure of these purine derivatives plays a significant role in their activity. The design of these compounds, which involves substituting the 7H-pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine (B11772683) rings found in other inhibitors with a purine ring, has proven to be a successful strategy in developing new tubulin polymerization inhibitors. sci-hub.st

Data on Tubulin Polymerization Inhibition

The following table summarizes the in vitro tubulin polymerization inhibition data for the most active analogue, compound 9d, as reported in the literature.

CompoundConcentration (µM)Tubulin Polymerization Inhibition (%)
9d1041
Colchicine10Not specified in the provided text

Data derived from in vitro tubulin polymerization inhibition tests. sci-hub.st

Structure Activity Relationship Sar Studies of 9 Benzyl 6 3 Methoxyphenyl 9h Purine Analogues

Impact of Substituents on Biological Activity

The substituent at the C6 position of the purine (B94841) ring is a principal determinant of biological activity and selectivity. In the parent compound, this is a 3-methoxyphenyl (B12655295) group. The nature of this substituent is crucial, as demonstrated by the utility of 6-chloropurine (B14466) as a versatile intermediate for creating diverse C6-substituted derivatives through reactions with oxygen, sulfur, nitrogen, and carbon nucleophiles. nih.gov The electronic properties and steric bulk of the group at C6 can profoundly influence the molecule's interaction with its biological target.

Studies on 6-aryl-9-benzylpurines have demonstrated potent antimycobacterial activity. nih.gov The modification of the aryl ring at this position can fine-tune activity. For instance, in related 6,8,9-trisubstituted purine series, various substituted piperazine (B1678402) moieties were introduced at the C6 position, leading to compounds with significant anticancer properties. nih.gov The choice of substituent dictates the binding affinity and can confer selectivity for specific biological targets, such as distinguishing between different protein kinases or cellular receptors. tmu.edu.tw In a series of thieno[2,3-d]pyrimidine (B153573) antifolates, which are purine analogues, the length of a methylene (B1212753) bridge on a C6 substituent was shown to be a critical factor for potent inhibition of de novo purine biosynthesis. nih.gov

Table 1: Impact of 6-Position Substituents on the Antimycobacterial Activity of Purine Analogues Data synthesized from studies on related purine analogues.

6-Position Substituent TypeExample Compound SeriesObserved Biological ActivityReference
Aryl Group 6-Aryl-9-benzylpurinesPotent antimycobacterial activity (MIC values as low as 0.08 µM). nih.gov
Substituted Piperazine 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(piperazin-1-yl)-9H-purinesAnticancer activity against various cell lines. nih.gov
Alkyl Chain 6-Substituted thieno[2,3-d]pyrimidinesInhibition of purine nucleotide biosynthesis. nih.gov
Halogen 6-ChloropurineServes as a key synthetic intermediate for further derivatization. nih.gov

The N9-position of the purine ring is frequently substituted to enhance activity. The 9-benzyl group in the title compound serves as a crucial anchor for molecular recognition. This moiety can engage in hydrophobic and π-stacking interactions within a protein's binding pocket. nih.gov The substitution at the N9 position, as opposed to the N7 position, is often thermodynamically more stable, which is a key consideration in synthesis. nih.gov

In the context of Hsp90 inhibitors, N9-substituted purines have been designed to fit within a specific hydrophobic pocket, where interactions with amino acid residues are critical for potent inhibition. nih.gov The benzyl (B1604629) group's size, conformation, and electronic nature are optimized to complement the topology of the target's binding site. Replacing the benzyl group with other moieties, such as a cyclopentyl group, can alter the binding mode and subsequent biological activity, as seen in various 6,8,9-trisubstituted purine analogues. nih.gov The selection of the N9-substituent is a key strategy in the design of purine analogues to achieve high affinity and selectivity for their intended targets. nih.gov

While the 6- and 9-positions are critical for primary recognition and activity, modifications at the C2 and C8 positions of the purine core offer a strategy for fine-tuning potency and modulating physicochemical properties. rsc.org The introduction of substituents at these positions can alter the electron distribution of the purine ring system and create additional contact points with a biological target. mdpi.com

Research has shown that introducing chemical modifications at the C8 position of purine nucleoside analogues can induce steric clashes with the target enzyme, leading to effects like delayed chain termination in viral replication. researchgate.net Similarly, C2 modifications can impact activity; for example, the presence of a 2-amino group was found to inhibit the coupling efficiency in certain synthetic reactions, demonstrating its electronic influence. mdpi.com The synthesis of 2,8-disubstituted purines allows for a multipronged approach to optimizing biological activity. mdpi.com The introduction of aryl, alkynyl, or other functional groups at the C8 position is a common strategy to enhance potency. mdpi.comresearchgate.net

Table 2: Examples of Modifications at the C2 and C8 Positions of Purine Analogues Data synthesized from studies on related purine analogues.

PositionModification TypePotential Effect on PotencyReference
C8 Alkynyl, Alkenyl, AlkylCan induce steric hindrance; modulate antiviral activity. mdpi.comresearchgate.net
C8 Aryl GroupCan enhance binding affinity through additional interactions. mdpi.com
C2 Amino GroupAlters electronic properties and synthetic accessibility. mdpi.com
C2 Fluoro GroupIncreases stability of N-glycosylic bond in nucleosides. mdpi.com

Design Principles for Enhanced Purine Analogue Activity

The rational design of potent purine analogues hinges on several key principles derived from extensive SAR studies. tmu.edu.tw A primary strategy involves structure-based design, where crystallographic data of a target protein is used to guide the synthesis of inhibitors that fit optimally into the binding site. nih.gov This approach allows for the strategic placement of functional groups to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. tmu.edu.twnih.gov

Another key principle is isosteric and bioisosteric replacement. nih.gov This involves substituting parts of the purine scaffold with other chemical groups that have similar spatial or electronic properties. For example, replacing a carbon atom with a nitrogen atom (e.g., creating an 8-aza-purine) can significantly alter the molecule's properties and lead to enhanced activity, as seen in the development of antimycobacterial agents. nih.gov

Stereochemical Considerations in Purine Analogue Design

Introducing chiral centers, for instance by modifying the benzyl group or introducing a chiral substituent elsewhere, would result in enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers can have vastly different biological activities, with one isomer often being significantly more potent than the others. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. Structural modifications at positions like C8 can also influence the preferred conformation around the bond connecting the base to a substituent, which can be a critical factor for activity. mdpi.com Therefore, controlling the stereochemistry is a key principle for optimizing the efficacy and selectivity of purine analogues.

Computational and Biophysical Characterization of 9 Benzyl 6 3 Methoxyphenyl 9h Purine and Ligand Interactions

X-ray Crystallography for Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for 9-Benzyl-6-(3-methoxyphenyl)-9H-purine is not publicly available, analysis of closely related N9-benzyl-purine derivatives provides significant insight into its expected molecular geometry and crystal packing.

Studies on analogous compounds, such as 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine and N-Benzyl-9-isopropyl-9H-purin-6-amine, reveal key structural motifs. chemicalbook.comrsc.org A crucial geometric parameter in these structures is the dihedral angle between the plane of the purine (B94841) ring system and the plane of the benzyl (B1604629) group's phenyl ring. This angle is typically large, often ranging from 70° to 90°, indicating that the two ring systems are oriented nearly perpendicular to each other. chemicalbook.comrsc.org This orientation minimizes steric hindrance and influences how the molecule presents itself to a potential binding partner.

The crystal packing of these purine derivatives is stabilized by a combination of intermolecular forces. Hydrogen bonds are common, particularly when hydrogen bond donors (like an amino group) are present. chemicalbook.comspectrabase.com Furthermore, π–π stacking interactions between the aromatic purine and phenyl rings of adjacent molecules are a dominant feature, contributing significantly to the stability of the crystal lattice. chemicalbook.com The centroid-centroid distances for these interactions are typically found to be in the range of 3.3 to 3.5 Å. chemicalbook.com Given its structure, this compound is expected to exhibit similar packing behavior, dominated by van der Waals forces and π–π stacking between its multiple aromatic systems.

Analogous CompoundCrystal SystemSpace GroupKey Dihedral Angle (Purine-Phenyl)Reference
6-benzylamino-9-[2-tetrahydropyranyl]-9H-purineMonoclinicP2(1)/n73.2° / 83.9° (two molecules in asymmetric unit) rsc.org
N-Benzyl-9-isopropyl-9H-purin-6-amineMonoclinicP2/c89.2° / 82.1° (two molecules in asymmetric unit) chemicalbook.com
6-Benzylsulfanyl-9H-purineOrthorhombicPca2176.65° spectrabase.com

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which is critical for predicting its reactivity and intermolecular interactions. nih.govresearchgate.net These calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive. nih.gov For purine derivatives, DFT calculations show HOMO energies typically in the range of -7.4 to -4.4 eV and LUMO energies from -5.3 to -0.9 eV. researchgate.net The specific energies for this compound would be influenced by the electron-donating methoxy (B1213986) group and the extensive π-system of the benzyl and phenyl rings.

Another valuable output from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential across the molecule, with different colors indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For purine systems, the nitrogen atoms of the purine ring are typically the most electron-rich sites, appearing as regions of negative potential (often colored red), making them likely candidates for hydrogen bonding or coordination with metal ions. nih.gov The aromatic rings and hydrogen atoms represent areas of less negative or positive potential (blue/green), indicating sites for potential electrophilic interactions.

NMR Spectroscopy in Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules in solution. youtube.com A complete assignment of the 1H and 13C NMR spectra for this compound would provide unambiguous proof of its identity.

In the 1H NMR spectrum, distinct signals would be expected for each of the three main components of the molecule. The purine ring protons (H-2 and H-8) would appear as sharp singlets in the aromatic region, typically downfield between 8.0 and 9.5 ppm. chemicalbook.com The benzyl group would show a singlet for the methylene (B1212753) protons (-CH2-) around 5.4-5.8 ppm and a multiplet for the five phenyl protons between 7.2 and 7.5 ppm. The 3-methoxyphenyl (B12655295) substituent would present a more complex pattern of aromatic protons and a characteristic singlet for the methoxy (-OCH3) protons around 3.8 ppm. mdpi.com

The 13C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the purine ring resonate at various shifts, typically between ~115 and ~160 ppm. The benzyl group's methylene carbon would appear around 45-50 ppm, while its phenyl carbons would be in the aromatic region (~127-135 ppm). The carbons of the 3-methoxyphenyl ring would also be in the aromatic region, with the carbon attached to the methoxy group appearing further downfield (~160 ppm) and the methoxy carbon itself resonating at approximately 55-56 ppm. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, would be used to establish connectivity between protons and carbons, confirming the precise substitution pattern.

GroupProton/CarbonExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
Purine CoreH-2, H-88.0 - 9.5-
Purine Carbons-~115 - 160
9-Benzyl Group-CH2-~5.4 - 5.8~45 - 50
Phenyl~7.2 - 7.5~127 - 135
6-(3-methoxyphenyl) GroupAromatic~6.8 - 7.4~105 - 160
-OCH3~3.8~55 - 56

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand binding. For a molecule like this compound, docking studies would involve placing the compound into the active site of a relevant protein target, such as a kinase or a G-protein coupled receptor, and calculating the most favorable binding pose based on a scoring function. The binding mode is typically stabilized by a network of non-covalent interactions, including hydrogen bonds (e.g., with the purine nitrogens), hydrophobic interactions (with the benzyl and phenyl rings), and π–π stacking.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. epstem.net An MD simulation tracks the movements and interactions of all atoms in the system for a set duration (e.g., 100 nanoseconds). The stability of the binding is analyzed by monitoring key parameters. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand indicates how much their positions deviate from the initial docked pose; a stable RMSD value over time suggests a stable binding complex. epstem.net The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. epstem.net Analysis of the simulation also allows for a detailed inventory of persistent hydrogen bonds and hydrophobic contacts, confirming the key interactions that anchor the ligand in the active site.

Future Research Directions and Preclinical Advancement of 9 Benzyl 6 3 Methoxyphenyl 9h Purine Based Scaffolds

Identification of Novel Molecular Targets for Purine (B94841) Derivatives

The therapeutic efficacy of purine analogs is intrinsically linked to their interaction with specific molecular targets. While established targets have been extensively studied, the identification of novel interaction partners for purine derivatives, including those based on the 9-Benzyl-6-(3-methoxyphenyl)-9H-purine scaffold, is a critical area of future research.

A promising avenue for identifying new targets is the exploration of riboswitches. nih.gov These are regulatory segments of messenger RNA that can bind directly to small molecules, modulating gene expression. Guanine (B1146940) riboswitches, in particular, present an ideal candidate for structure-based drug design due to their highly characterized three-dimensional structures. nih.gov Purine analogs that mimic guanine could potentially bind to these riboswitches, thereby inhibiting bacterial growth by repressing essential metabolic pathways. nih.gov

Another area of interest lies in the diverse family of protein kinases. Cyclin-dependent kinases (CDKs), for instance, are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov The purine scaffold is a well-established framework for the development of CDK inhibitors. nih.gov Future research could focus on screening this compound and its derivatives against a broader panel of kinases to identify novel inhibitory activities.

Furthermore, enzymes involved in purine metabolism, such as adenosine (B11128) deaminase and ribonucleotide reductase, remain viable targets. nih.gov The development of purine analogs that can selectively inhibit these enzymes could lead to new treatments for cancers and viral infections. nih.govwikipedia.org The investigation of this compound's effect on these and other metabolic enzymes could unveil previously unknown therapeutic potentials.

Potential Novel Molecular Targets for Purine DerivativesRationale for Targeting
Guanine Riboswitches Highly conserved in bacteria; direct modulation of gene expression. nih.gov
Cyclin-Dependent Kinases (CDKs) Key regulators of the cell cycle; often dysregulated in cancer. nih.govnih.gov
Adenosine Deaminase Crucial for purine metabolism; inhibition can have therapeutic effects. nih.gov
Ribonucleotide Reductase Essential for DNA synthesis; a target for anti-cancer and antiviral agents. nih.gov

Strategies for Addressing Resistance Mechanisms in Therapeutic Applications

A significant challenge in the clinical use of purine analogs is the development of drug resistance. Understanding and overcoming these resistance mechanisms is paramount for the long-term therapeutic success of compounds like this compound.

One of the primary mechanisms of resistance to purine antagonists is the loss of nucleotide-forming capacity in cancer cells. aacrjournals.org This often involves the downregulation or mutation of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which are necessary to convert the purine analog into its active, cytotoxic form. wikipedia.org A strategy to counteract this could involve the co-administration of agents that upregulate the expression of these enzymes or the design of purine derivatives that are less dependent on this activation pathway.

Another mechanism of resistance involves alterations in the drug target itself. For example, mutations in the target enzyme can reduce the binding affinity of the purine analog, rendering it less effective. Structure-based drug design can be employed to develop next-generation inhibitors that can effectively bind to these mutated targets.

Furthermore, cells can develop resistance by increasing the efflux of the drug. The purine efflux pump, for instance, has been implicated in protecting against toxic purine analogs. nih.gov The development of efflux pump inhibitors that can be co-administered with the purine analog could be a viable strategy to overcome this form of resistance.

Resistance MechanismStrategy to Address
Loss of nucleotide-forming capacity Co-administration of enzyme upregulators; design of less dependent derivatives. aacrjournals.orgwikipedia.org
Alteration of the drug target Structure-based design of next-generation inhibitors.
Increased drug efflux Co-administration of efflux pump inhibitors. nih.gov

Development of Innovative Synthetic Methodologies for Purine Libraries

The synthesis of diverse libraries of purine derivatives is essential for structure-activity relationship (SAR) studies and the discovery of new lead compounds. acs.org The development of innovative and efficient synthetic methodologies is a key driver of progress in this field.

One promising approach is the use of parallel synthesis to rapidly generate libraries of substituted purine analogs. acs.orgnih.gov This can involve a key cyclization step of a diaminopyrimidine with a carboxylic acid or its derivative to construct the purine core, followed by further modifications to introduce diversity. acs.orgnih.gov Such strategies allow for the systematic exploration of the chemical space around a core scaffold like this compound.

Recent advancements in synthetic chemistry have also focused on the regioselective C-H functionalization of purines and transition-metal-catalyzed cross-coupling reactions of halopurines. thieme.de These methods provide powerful tools for the precise modification of the purine ring, enabling the synthesis of novel analogs with tailored properties.

The use of both solution-phase and solid-phase chemistry has proven effective in the synthesis of 2,6,9-trisubstituted purine libraries. nih.gov These libraries have been instrumental in the discovery of potent inhibitors of various enzymes, highlighting the importance of having access to a wide range of structurally diverse compounds.

Synthetic MethodologyAdvantages
Parallel Synthesis Rapid generation of diverse libraries. acs.orgnih.gov
C-H Functionalization and Cross-Coupling Precise and regioselective modification of the purine core. thieme.de
Solution- and Solid-Phase Synthesis Versatile for creating large and diverse compound libraries. nih.gov

Exploration of Structure-Based Drug Design Approaches

Structure-based drug design is a powerful paradigm for the development of potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary ligands.

For purine derivatives, molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully employed to explore the interaction mechanisms and SAR of inhibitors. nih.gov These computational methods can predict the binding affinity of novel compounds and guide the optimization of lead structures. For example, in the context of CDK2 inhibitors, molecular docking has revealed key hydrogen bond interactions between the purine ligand and residues in the active site, providing valuable insights for the design of more potent inhibitors. nih.gov

The analysis of co-crystal structures of purine inhibitors bound to their targets provides invaluable information for drug design. nih.gov These structures reveal the precise binding mode of the inhibitor and highlight opportunities for structural modifications to improve potency and selectivity. This iterative process of design, synthesis, and structural analysis is a cornerstone of modern drug discovery.

Virtual screening of large compound libraries against a target of interest is another powerful structure-based approach. nih.gov This can lead to the identification of novel chemical scaffolds with the potential for development into therapeutic agents. The application of these in silico methods to the this compound scaffold could accelerate the discovery of new biological activities.

Structure-Based Design ApproachApplication in Purine Drug Discovery
Molecular Docking Predicting binding modes and affinities of purine analogs. nih.gov
3D-QSAR Elucidating structure-activity relationships. nih.gov
Co-crystal Structure Analysis Guiding the optimization of inhibitor-target interactions. nih.gov
Virtual Screening Identifying novel purine-based scaffolds for new targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.